4-(chloromethyl)-N-cyclopentylbenzamide
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. It includes looking at the reactivity of the compound with different reagents .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, etc. Computational chemistry methods can also be used to predict some of these properties .Scientific Research Applications
Synthesis and Chemical Properties
- Cascade Arylchloromethylation: A study by Pan et al. (2020) described a radical chloromethylation/arylation of N-allylbenzamide using CH2Cl2, leading to dichloromethylated dihydroisoquinolinones. This process involves functionalizations of sp3 C-H bonds and is significant for synthesizing complex molecules in medicinal chemistry.
Pharmaceutical Research
- Mitosis Inhibition: Research by Merlin et al. (1987) focused on a series of benzamides, including chloromethyl derivatives, that act as powerful inhibitors of mitosis in plant cells. This research is crucial for understanding cell division and developing new drugs for diseases like cancer.
Nanotechnology
- Synthesis of Nanoparticles for Forensic Science: A study by Huang et al. (2015) used 4-(Chloromethyl) phenyltrichlorosilane to modify silica spheres for latent fingerprint detection. This application in forensic science highlights the potential of chloromethyl derivatives in creating sensitive and selective materials for crime scene investigation.
Chemistry of Novel Compounds
- Cyclization Reactions in Organic Synthesis: Jithunsa et al. (2011) developed a regioselective intramolecular cyclization/halogenation reaction using chloromethyl derivatives. Such chemical reactions are vital for the synthesis of complex organic compounds.
Material Science
- Studies in Polymer Science: Gao et al. (2012) described the bonding of 4-(Chloromethyl) benzoic acid onto polystyrene chains. This research is significant for the development of new materials with specific properties, such as enhanced fluorescence emission.
Mechanism of Action
Target of Action
Based on its structure, it can be inferred that it may interact with proteins or enzymes that have affinity for benzene derivatives .
Mode of Action
Benzene derivatives are known to undergo nucleophilic reactions . The chloromethyl group attached to the benzene ring could potentially undergo nucleophilic substitution reactions, leading to changes in the target molecule .
Biochemical Pathways
Benzene derivatives are known to participate in various biochemical reactions, including nucleophilic substitution . These reactions could potentially affect various biochemical pathways, leading to downstream effects.
Result of Action
The compound’s potential to undergo nucleophilic substitution reactions could lead to changes in the structure and function of target molecules .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could influence the action, efficacy, and stability of 4-(chloromethyl)-N-cyclopentylbenzamide. For instance, the rate of nucleophilic substitution reactions could be influenced by the temperature and the pH of the environment .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
4-(Chloromethyl)-N-cyclopentylbenzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with glutathione S-transferase, an enzyme involved in detoxification processes . The nature of these interactions often involves the formation of covalent bonds between the chloromethyl group of the compound and thiol groups of the enzymes, leading to enzyme inhibition or modification.
Cellular Effects
The effects of this compound on cells are diverse. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been shown to alter the activity of certain signaling pathways, such as the MAPK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the chloromethyl group of the compound can form covalent bonds with nucleophilic sites on enzymes, resulting in enzyme inhibition. This interaction can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. The compound’s stability and degradation over time are critical factors that influence its long-term effects on cellular function. In vitro studies have shown that the compound remains stable under specific conditions for extended periods, allowing for prolonged observation of its effects . Degradation products may form over time, potentially altering its biological activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have demonstrated that low doses of the compound can have beneficial effects, such as enhancing cellular function and reducing inflammation . High doses may lead to toxic or adverse effects, including cellular damage and organ toxicity. It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit specific enzymes in the metabolic pathway, leading to changes in the levels of metabolites and overall metabolic activity. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of the compound within tissues also affects its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, affecting cellular respiration and energy production. Understanding its subcellular localization is vital for elucidating its mechanism of action.
Properties
IUPAC Name |
4-(chloromethyl)-N-cyclopentylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO/c14-9-10-5-7-11(8-6-10)13(16)15-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVZQPMLXHYWPHF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(C=C2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.